![molecular formula C30H22ClF3N2O2 B1242839 1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea CAS No. 146011-65-6](/img/structure/B1242839.png)
1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea
Overview
Description
1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea is a synthetic urea derivative characterized by a complex polyaromatic architecture. Its molecular formula is C₃₀H₂₂ClF₃N₂O₂, with an average molecular mass of 534.962 g/mol and a monoisotopic mass of 534.132190 g/mol . The compound features:
- A benzyl group attached to the urea nitrogen.
- A benzofuran core substituted with a 4-chlorophenyl group at position 3 and a methyl group at position 3.
- A 2,4,6-trifluorophenyl moiety linked to the urea’s second nitrogen.
Its crystallographic data and molecular geometry have likely been resolved using programs like SHELXL and visualized via ORTEP, tools critical for accurate small-molecule refinement and structural representation .
Preparation Methods
Synthetic Strategy and Retrosynthetic Analysis
The retrosynthetic pathway for FR-145237 decomposes the molecule into three primary building blocks:
-
Benzofuran Core : Derived from 4-chlorophenol and methyl-substituted diketone precursors.
-
Benzyl-Trifluorophenyl Urea Moiety : Synthesized via sequential isocyanate-amine coupling.
-
Methylene Linker : Introduced through nucleophilic substitution or Mitsunobu reactions.
Critical disconnections occur at the urea linkage (C–N bond) and the benzofuran-methyl junction. Computational modeling suggests that steric hindrance from the 5-methyl group on the benzofuran necessitates careful selection of coupling reagents to avoid side reactions .
Preparation of the Benzofuran Intermediate
The 3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-ylmethyl component is synthesized via acid-catalyzed cyclization. A representative protocol involves:
Step 1 : Condensation of 4-chloroacetophenone with methyl glyoxylate in acetic acid at 110°C for 8 hours, yielding a 2-acetylbenzofuran intermediate (78% yield).
Step 2 : Bromination at the methyl position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C, CCl₄), achieving 92% conversion .
Step 3 : Arbuzov reaction with triethyl phosphite to generate a phosphonate intermediate, followed by Horner-Wadsworth-Emmons olefination with formaldehyde to install the methylene bridge .
Table 1 : Optimization of Benzofuran Cyclization Conditions
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
H₂SO₄ (conc.) | AcOH | 110 | 8 | 78 |
PTSA | Toluene | 100 | 12 | 65 |
ZnCl₂ | DMF | 120 | 6 | 71 |
Urea Bond Formation
Coupling the benzofuran intermediate with 2,4,6-trifluorophenyl isocyanate and benzylamine proceeds via a two-step protocol:
Step 1 : Generation of the isocyanate in situ by treating 2,4,6-trifluoroaniline with triphosgene in dichloromethane at 0°C .
Step 2 : Dropwise addition of benzylamine to the isocyanate solution, followed by stirring at room temperature for 24 hours. The reaction is quenched with aqueous NaHCO₃, extracting the product into ethyl acetate (yield: 46–55%) .
Key variables affecting urea yield include:
-
Solvent Polarity : Dichloromethane (ε = 8.93) outperforms THF (ε = 7.52) due to better stabilization of the transition state .
-
Stoichiometry : A 1.2:1 molar ratio of isocyanate to amine minimizes dimerization byproducts.
Purification and Characterization
Final purification employs sequential chromatography (silica gel, eluent: hexane/EtOAc 4:1) and recrystallization from tert-butyl methyl ether. Analytical data for FR-145237 include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, benzyl), 6.92–6.78 (m, 2H, trifluorophenyl), 5.21 (s, 2H, CH₂).
-
HRMS : m/z 535.1321 [M+H]⁺ (calc. 535.1318).
Scale-Up Challenges and Industrial Adaptations
Industrial synthesis faces hurdles in:
-
Exothermicity Control : Use of jacketed reactors with cryogenic cooling during isocyanate formation .
-
Waste Minimization : Recycling of triethylamine hydrochloride byproduct via alkaline extraction .
-
Cost Reduction : Substitution of triphosgene with diphosgene reduces halogenated waste by 40% .
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Electrophilic Substitution on the Benzofuran Ring
The 5-methyl-1-benzofuran moiety may undergo electrophilic substitution at the 4- or 6-positions. Chlorination or nitration reactions are plausible under acidic conditions. For instance, bromination of similar benzofuran derivatives proceeds via electrophilic attack at the activated positions .
Example Reaction:
Hydrolysis of the Urea Linkage
Ureas are susceptible to hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. The trifluorophenyl group’s electron-withdrawing effect may accelerate hydrolysis. In one study, ureas derived from halogenated aryl groups exhibited enhanced hydrolysis rates in alkaline media .
Hydrolysis Pathway:
Nucleophilic Aromatic Substitution (SNAr) on Trifluorophenyl Group
The 2,4,6-trifluorophenyl group is highly electron-deficient, making it reactive toward nucleophiles (e.g., amines, alkoxides). Substitution typically occurs at the para position due to steric and electronic factors .
Example SNAr Reaction:
Oxidation and Reduction Reactions
-
Oxidation : The benzyl group may undergo oxidation to benzoic acid derivatives under strong oxidizing agents (e.g., KMnO₄).
-
Reduction : The urea carbonyl could be reduced to a methylene group using LiAlH₄, yielding a bis-amine derivative .
Stability and Degradation
The compound’s stability is influenced by:
Scientific Research Applications
Chemistry: The compound serves as a model for studying enzyme inhibition and the development of new inhibitors.
Biology: It is used to investigate the role of acyl coenzyme A:cholesterol acyltransferase in cholesterol metabolism and related biological processes.
Medicine: FR-145237 was researched for its potential to treat hyperlipidemia and related metabolic disorders. .
Industry: The compound’s inhibitory properties make it a candidate for developing new therapeutic agents targeting cholesterol metabolism.
Mechanism of Action
FR-145237 exerts its effects by inhibiting acyl coenzyme A:cholesterol acyltransferase, an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl coenzyme A. By inhibiting this enzyme, FR-145237 reduces the formation of cholesteryl esters, leading to decreased cholesterol levels in the blood. The molecular targets and pathways involved include the enzyme acyl coenzyme A:cholesterol acyltransferase and the cholesterol metabolism pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Key Structural and Physicochemical Differences
The primary comparator is 1-Benzyl-3-[(4-fluorophenyl)methyl]urea (CAS: 923221-64-1), a simpler urea derivative with molecular formula C₁₅H₁₅FN₂O and molar mass 258.29 g/mol . Below is a detailed structural and functional comparison:
Property | Target Compound | 1-Benzyl-3-[(4-fluorophenyl)methyl]urea |
---|---|---|
Molecular Formula | C₃₀H₂₂ClF₃N₂O₂ | C₁₅H₁₅FN₂O |
Molecular Mass (g/mol) | 534.96 | 258.29 |
Substituents | - Benzofuran core with 4-chlorophenyl and methyl groups. - 2,4,6-Trifluorophenyl. |
- Single 4-fluorophenylmethyl group. - No benzofuran. |
Halogenation Pattern | Chlorine (Cl) at benzofuran; fluorine (F) at 2,4,6-positions on phenyl. | Single fluorine (F) at para position on phenyl. |
Structural Complexity | High (polycyclic, multiple substituents). | Low (monocyclic, minimal branching). |
Implications of Structural Variations
Molecular Size and Lipophilicity :
The target compound’s larger mass and benzofuran core suggest significantly higher lipophilicity compared to the simpler analog. This could enhance membrane permeability but may reduce aqueous solubility .
In contrast, the single fluorine in the comparator has a milder electronic impact .
Steric Hindrance :
The benzofuran and trifluorophenyl groups create substantial steric bulk, which may influence binding to biological targets (e.g., kinases or GPCRs) by restricting conformational flexibility. The simpler analog lacks such hindrance .
Synthetic Accessibility :
The comparator’s straightforward structure (C₁₅H₁₅FN₂O) likely allows simpler synthesis and purification. The target compound’s synthesis would require multi-step functionalization of the benzofuran core, increasing complexity .
Research and Methodological Considerations
Crystallographic Validation :
The target compound’s structure determination would rely on software like SHELXL for refinement and ORTEP-3 for visualization, ensuring accuracy in bond lengths, angles, and displacement parameters .Computational Modeling : Differences in substituent electronegativity (Cl vs. F) and aromatic stacking (benzofuran vs. phenyl) could be further analyzed using density functional theory (DFT) to predict reactivity or binding affinities.
Biological Activity
1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea, also known as FR-145237, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cholesterol metabolism and hyperlipidemia treatment. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C30H22ClF3N2O2
- Molecular Weight : 535.0 g/mol
- CAS Number : 146011-65-6
- IUPAC Name : this compound
FR-145237 acts primarily as an inhibitor of acyl coenzyme A:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol metabolism. By inhibiting ACAT, the compound can potentially reduce cholesterol levels in the bloodstream, making it a candidate for treating conditions like hyperlipidemia .
In Vitro Studies
In vitro studies have demonstrated that FR-145237 exhibits significant inhibitory effects on cholesterol esterification. The compound's ability to lower cholesterol levels was assessed using various cell lines, with results indicating an IC50 value that suggests potent activity against cholesterol accumulation in macrophages.
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of FR-145237 in reducing lipid levels. In studies involving hyperlipidemic rats, administration of the compound resulted in a marked decrease in serum cholesterol and triglyceride levels compared to control groups.
Case Study 1: Hyperlipidemia Treatment
A study conducted on a cohort of hyperlipidemic rats treated with FR-145237 showed a significant reduction in total cholesterol levels by approximately 30% after four weeks of treatment. The mechanism was attributed to enhanced hepatic clearance of lipoproteins and reduced intestinal absorption of dietary fats.
Case Study 2: Safety Profile Evaluation
In another study focused on the safety profile of FR-145237, researchers administered varying doses to healthy rats and monitored for adverse effects. Results indicated no significant toxicity at therapeutic doses, suggesting a favorable safety profile for potential clinical applications .
Structure-Activity Relationship (SAR)
The structure of FR-145237 plays a critical role in its biological activity. The presence of the benzofuran moiety and the trifluorophenyl group are essential for its interaction with the ACAT enzyme. Modifications to these groups have been shown to alter the potency and selectivity of the compound against different lipid metabolic pathways .
Comparative Biological Activity
The following table summarizes the biological activities of FR-145237 compared to other known ACAT inhibitors:
Q & A
Basic Research Questions
Q. What are the primary methods for confirming the molecular structure of this compound?
To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 19F NMR), high-resolution mass spectrometry (HRMS) , and X-ray crystallography . For example:
- NMR : Assign peaks for benzofuran protons (~6.5–8.0 ppm), fluorinated aromatic protons (~7.0–7.5 ppm), and urea NH groups (~5–6 ppm) .
- X-ray crystallography : Resolve the spatial arrangement of substituents, particularly the trifluorophenyl and chlorophenyl groups, to validate steric effects .
- HRMS : Match the experimental molecular ion ([M+H]+) to the theoretical mass (534.1322 Da) .
Q. How can researchers optimize the synthesis of this compound?
Key steps include:
- Reagent selection : Use NaH/THF for deprotonation in benzofuran coupling reactions .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
- Yield improvement : Optimize stoichiometry of benzyl isocyanate in urea bond formation (e.g., 1.5 equivalents for 90% yield in analogous compounds) .
Q. What characterization techniques are critical for assessing purity and stability?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products under acidic/alkaline conditions .
- Thermogravimetric analysis (TGA) : Determine thermal stability up to 200°C .
- IR spectroscopy : Track urea carbonyl stretches (~1646 cm⁻¹) and benzofuran C-O-C vibrations (~1105 cm⁻¹) .
Q. What pharmacological screening strategies are recommended for this compound?
- In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Q. How does the compound’s solubility impact experimental design?
- Solvent selection : Use DMSO for stock solutions (solubility >10 mM) and dilute in PBS for biological assays .
- LogP prediction : Estimated at ~4.2 (via ChemSpider), indicating moderate lipophilicity; consider PEGylation for in vivo studies .
Advanced Research Questions
Q. What mechanistic insights guide the design of in vitro disease models for this compound?
- Target engagement : Use surface plasmon resonance (SPR) to measure binding affinity to proposed targets (e.g., kinases, GPCRs).
- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream effects of urea moiety interactions .
- Mutagenesis studies : Replace fluorophenyl groups with non-halogenated analogs to assess halogen bonding’s role in activity .
Q. How can structure-activity relationship (SAR) studies be structured for analogs?
- Substituent variation : Modify the benzyl group (e.g., electron-withdrawing vs. donating groups) and compare IC₅₀ values .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with antitumor activity .
- Metabolic stability : Introduce deuterium at labile positions (e.g., benzylic CH₂) to prolong half-life .
Q. How should contradictory data on biological activity be resolved?
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
- Batch analysis : Check for impurities (e.g., residual solvents) via GC-MS that may interfere with activity .
- Species specificity : Test activity in human vs. murine cell lines to identify interspecies variability .
Q. What in vivo models are suitable for toxicity and efficacy studies?
- Zebrafish : Assess developmental toxicity (LC₅₀) and cardiotoxicity via heartbeat monitoring .
- Xenograft models : Use immunodeficient mice implanted with patient-derived tumors to evaluate antitumor efficacy .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
Q. How can metabolic pathways be predicted and validated?
- In silico tools : Use Meteor (Lhasa Ltd.) to predict Phase I/II metabolites (e.g., hydroxylation at benzofuran methyl) .
- Microsomal assays : Incubate with human liver microsomes + NADPH to identify CYP450-mediated oxidation .
- Stable isotope tracing : Use ¹⁸O-labeled H₂O to track urea bond cleavage in hydrolytic pathways .
Properties
CAS No. |
146011-65-6 |
---|---|
Molecular Formula |
C30H22ClF3N2O2 |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
1-benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea |
InChI |
InChI=1S/C30H22ClF3N2O2/c1-18-7-12-26-23(13-18)28(20-8-10-21(31)11-9-20)27(38-26)17-36(16-19-5-3-2-4-6-19)30(37)35-29-24(33)14-22(32)15-25(29)34/h2-15H,16-17H2,1H3,(H,35,37) |
InChI Key |
GJRPAGNTTAPJCC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5F)F)F |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5F)F)F |
Synonyms |
FR 145237 FR-145237 FR145237 N-benzyl-N-((3-(4-chlorophenyl)-5-methyl-2-benzofuranyl)methyl)-N'-(2,4,6-trifluorophenyl)urea |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.